![molecular formula C14H12ClF3N2O2 B5768892 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
There is a study on the synthesis and analgesic potential of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . These derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .
Molecular Structure Analysis
The molecular structure of these compounds was analyzed using various spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the TFMP derivatives were not detailed in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of the TFMP derivatives were characterized using various spectral methods .
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound can enhance the biological activity of drugs. It’s been observed that molecules with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibit improved drug potency . This compound could be investigated for its potential as a pharmacophore in the development of new medications.
Reverse Transcriptase Inhibition
Compounds with a trifluoromethyl group have shown promise in inhibiting reverse transcriptase enzymes, which are crucial in the replication of retroviruses like HIV . Research into this application could lead to the development of new antiretroviral drugs that are more effective and have fewer side effects.
Cancer Therapy
The structural similarity of this compound to sorafenib, a drug used in cancer therapy, suggests potential applications in the treatment of various cancers . The FDA has granted “Fast Track” designation to sorafenib for the therapy of advanced hepatocellular carcinoma, indicating the importance of such compounds in cancer treatment .
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function.
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .
Biochemical Pathways
The activation of p300 HAT by CTPB affects the acetylation of histones , a key process in the regulation of gene expression . This can influence various biochemical pathways, depending on the specific genes that are upregulated or downregulated as a result of changes in histone acetylation.
Result of Action
The activation of p300 HAT by CTPB can lead to changes in gene expression, which can have various molecular and cellular effects depending on the specific genes involved . For instance, in the context of analgesics, certain derivatives of the compound have been shown to display potent analgesic efficacy .
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2/c1-3-11-12(7(2)22-20-11)13(21)19-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRADPVOGMZTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
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